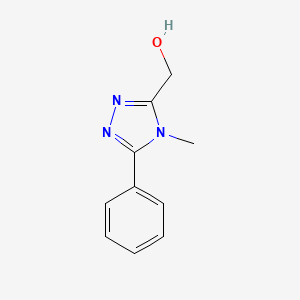

(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol

Description

(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol is a triazole derivative featuring a methanol (-CH₂OH) group attached to the 3-position of the 1,2,4-triazole core.

Properties

IUPAC Name |

(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13-9(7-14)11-12-10(13)8-5-3-2-4-6-8/h2-6,14H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKWWEQIJSSGKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol typically involves the following steps:

Starting Material: The synthesis begins with 4-methylaniline, which is converted to N-(4-methylphenyl)hydrazinecarbothioamide.

Acylation: This intermediate undergoes acylation to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.

Cyclization: The acylated product is then cyclized to yield 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.

Alkylation: The triazole-thiol compound is alkylated using 2-bromo-1-phenylethanone in the presence of cesium carbonate as a base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The phenyl and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

Oxidation: The major product is the corresponding ketone.

Reduction: The major product is the reduced triazole derivative.

Substitution: The major products are substituted phenyl derivatives.

Scientific Research Applications

(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent.

Mechanism of Action

The mechanism of action of (4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on the Triazole Core: (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol ():

- Differs in substituents: ethyl at the 1-position vs. methyl and phenyl in the target compound.

- Molecular weight: 127.15 g/mol (lower than the target compound’s estimated ~229.28 g/mol).

- [4-Methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol ():

- Features a 2-phenylethyl substituent at the 5-position instead of phenyl.

- Molecular weight: 217.27 g/mol, slightly lower due to the absence of a direct phenyl ring.

- The phenylethyl group may enhance lipophilicity, impacting membrane permeability in biological systems .

Thiol/Thioether vs. Methanol Derivatives: 4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile ():

- Replaces the methanol group with a sulfanyl (-S-) linkage to a benzene ring.

- Exhibits weak intermolecular C-H···N hydrogen bonds in its monoclinic crystal structure, which may enhance thermal stability compared to the methanol derivative . (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol ():

- Contains a thioether (-S-) group linked to a secondary alcohol. The sulfur atom may increase nucleophilicity, enabling distinct reactivity in cross-coupling reactions .

Physicochemical Properties

- Solubility: The methanol derivative likely has moderate solubility in polar solvents (e.g., ethanol, methanol) due to the hydroxyl group, whereas sodium salts (e.g., ) exhibit high aqueous solubility. Thiol derivatives (e.g., ) are less soluble due to increased hydrophobicity .

Key Research Findings

- Thermal Stability: Thiol derivatives (e.g., ) exhibit higher melting points (e.g., 451–454 K in ) due to sulfur’s polarizability, whereas methanol derivatives may have lower thermal stability .

Biological Activity

(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound belonging to the 1,2,4-triazole class, known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, characterized by a triazole ring and a hydroxymethyl group, renders it a valuable scaffold for drug design and development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. The mechanism underlying its antimicrobial activity is believed to involve inhibition of specific enzymes or proteins crucial for microbial survival.

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro studies demonstrate that it can inhibit the proliferation of several cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of the triazole ring enhances its interaction with cellular targets involved in cancer progression.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of this compound on various cancer cell lines, the following results were observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 12.8 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 10.5 | Disruption of mitochondrial function |

These findings highlight the compound's potential as a lead candidate for further development in cancer therapy.

Antifungal Activity

The antifungal properties of this compound have been documented in various studies. It has been effective against common fungal pathogens such as Candida spp. and Aspergillus spp., with mechanisms likely involving disruption of fungal cell membrane integrity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole moiety binds to enzymes critical for metabolic processes in microbes and cancer cells.

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.

- Membrane Disruption : In fungi, it disrupts cell membrane integrity, leading to cell death.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(4-Methoxyphenyl)-5-phenyltriazol | Methoxy group instead of methyl | Antimicrobial but less potent |

| 4-(4-Methylphenyl)-5-thiophenyltriazole | Thiol group instead of hydroxymethyl | Higher anticancer activity |

This comparison illustrates how slight modifications in chemical structure can significantly impact biological activity.

Q & A

Q. What are the optimal synthetic routes for (4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from precursor triazole derivatives. For example:

- Step 1 : S-Alkylation of a thiol-containing triazole intermediate (e.g., 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) with a brominated alcohol or ketone in alkaline medium.

- Step 2 : Reduction of the resulting ketone intermediate (e.g., using NaBH₄ or LiAlH₄) to yield the methanol derivative .

- Optimization : Refluxing in methanol with catalytic HCl improves yield, followed by recrystallization from ethanol or glacial acetic acid .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer :

- FT-IR Spectroscopy : Identify functional groups (e.g., -OH stretch at ~3231 cm⁻¹, C=N stretches at ~1607 cm⁻¹) .

- X-ray Diffraction : Determine crystal system (monoclinic, space group P21/n) and intermolecular interactions (e.g., weak C-H···N hydrogen bonds) .

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.8 ppm, SCH₂ protons at δ 4.4 ppm) .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer :

- Impurities : Unreacted thiol precursors, byproducts from incomplete alkylation, or oxidation products.

- Mitigation : Monitor reactions via TLC (Rf ~0.62–0.65) and purify using column chromatography or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural data?

- Methodological Answer :

- DFT/B3LYP Calculations : Use the 6-311G(d) basis set to optimize geometry and compare bond lengths/angles with X-ray data. For example:

- Theoretical vs. Experimental : C-N bond lengths (1.34 Å DFT vs. 1.35 Å X-ray) and HOMO-LUMO energy gaps (4.39 eV theoretical) .

- Crystal Packing Effects : Account for intermolecular interactions (e.g., hydrogen bonds) in theoretical models to minimize discrepancies .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the phenyl or triazole positions to modulate electronic properties.

- Bioactivity Screening : Test antimicrobial activity via MIC assays against Gram-positive/negative strains after synthesizing Schiff base or sulfonyl derivatives .

Q. How can researchers analyze intermolecular interactions in the crystal lattice?

- Methodological Answer :

- X-ray Diffraction : Identify weak interactions (e.g., C-H···N hydrogen bonds with bond distances of 2.5–3.0 Å) .

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···H, H···N) to understand packing efficiency .

Q. What methodologies are recommended for evaluating electronic properties like HOMO-LUMO gaps?

- Methodological Answer :

- DFT Calculations : Compute frontier molecular orbitals using Gaussian09 or similar software. For this compound, the HOMO-LUMO gap (4.39 eV) indicates moderate reactivity .

- Molecular Electrostatic Potential (MEP) : Map charge distribution to predict nucleophilic/electrophilic sites .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between spectroscopic and computational data?

- Methodological Answer :

- Error Source Identification : Check for solvent effects in NMR/IR (e.g., DMSO-d6 vs. theoretical gas-phase calculations).

- Vibrational Frequency Scaling : Apply scaling factors (e.g., 0.961 for B3LYP/6-311G(d)) to align theoretical IR frequencies with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.